molecular formula C16H19FN4O3S B2408998 N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 905780-92-9

N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2408998
CAS No.: 905780-92-9
M. Wt: 366.41
InChI Key: JRJFZPXSYHSEKQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c17-12-1-3-13(4-2-12)18-14(22)11-25-16-20-19-15(24-16)5-6-21-7-9-23-10-8-21/h1-4H,5-11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJFZPXSYHSEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its bioisosteric properties that enhance the pharmacological profile of drug candidates. The presence of a morpholine moiety contributes to its solubility and bioavailability. The fluorophenyl group enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HeLa (Cervical Cancer)10.28
MCF-7 (Breast Cancer)8.107
A549 (Lung Cancer)<0.1

These values suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and inhibition of key signaling pathways such as ERK1/2.

The biological activity of this compound is attributed to its ability to modulate several cellular pathways:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented in studies involving similar oxadiazole derivatives.
  • Antioxidant Properties : Some oxadiazole derivatives exhibit antioxidant activity, which can reduce oxidative stress in cancer cells.

Case Studies

A study published in Molecules demonstrated that oxadiazole derivatives showed selective cytotoxicity towards cancer cells compared to normal cells. The study highlighted that modifications to the oxadiazole ring significantly influenced the anticancer activity of these compounds .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that electron-withdrawing groups like fluorine enhance biological activity by improving the compound's ability to interact with target proteins involved in cancer progression .

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